Benzenesulfonic acid, 5-chloro-2,4-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 5-chloro-2,4-dinitro- is an organosulfur compound with the molecular formula C6H3ClN2O7S. It is a derivative of benzenesulfonic acid, characterized by the presence of chlorine and nitro groups on the benzene ring. This compound is known for its applications in various fields, including analytical chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 5-chloro-2,4-dinitro- can be synthesized through the nitration and sulfonation of chlorobenzene. The process involves the following steps:
Nitration: Chlorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.
Industrial Production Methods
Industrial production of benzenesulfonic acid, 5-chloro-2,4-dinitro- typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 5-chloro-2,4-dinitro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonic acid group can be oxidized to sulfonyl chloride using reagents like phosphorus pentachloride.
Common Reagents and Conditions
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Phosphorus pentachloride or thionyl chloride.
Major Products
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: 5-chloro-2,4-diaminobenzenesulfonic acid.
Oxidation: 5-chloro-2,4-dinitrobenzenesulfonyl chloride.
Scientific Research Applications
Benzenesulfonic acid, 5-chloro-2,4-dinitro- has several applications in scientific research:
Analytical Chemistry: Used as a standard in HPLC for the separation and analysis of complex mixtures.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 5-chloro-2,4-dinitro- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound without the chlorine and nitro groups.
5-chloro-2,4-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2,4-dinitrobenzenesulfonic acid: Lacks the chlorine substituent.
Uniqueness
Benzenesulfonic acid, 5-chloro-2,4-dinitro- is unique due to the combination of chlorine and nitro groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
56961-56-9 |
---|---|
Molecular Formula |
C6H3ClN2O7S |
Molecular Weight |
282.62 g/mol |
IUPAC Name |
5-chloro-2,4-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3ClN2O7S/c7-3-1-6(17(14,15)16)5(9(12)13)2-4(3)8(10)11/h1-2H,(H,14,15,16) |
InChI Key |
CMKHZJCLDSYCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.